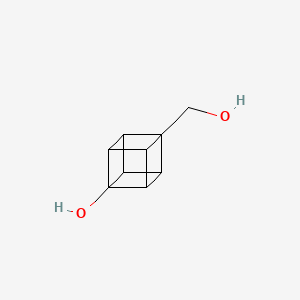

4-Hydroxymethyl-cuban-1-ol

Description

4-Hydroxymethyl-cuban-1-ol is a cubane derivative characterized by a hydroxymethyl (-CH₂OH) substituent on the cubane framework. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol . Cubane derivatives are notable for their rigid, cube-like geometry, which confers unique electronic and steric properties. This compound is utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules, due to its structural stability and functional group versatility .

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4-(hydroxymethyl)cuban-1-ol |

InChI |

InChI=1S/C9H10O2/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11/h2-7,10-11H,1H2 |

InChI Key |

POQXSTAPXFCVQR-UHFFFAOYSA-N |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

4-Hydroxymethyl-cuban-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The hydroxyl group can be reduced to form a corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydroxymethyl-cuban-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex cubane derivatives.

Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-cuban-1-ol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Cubane Derivatives

Structural and Molecular Properties

The table below compares 4-Hydroxymethyl-cuban-1-ol with three related cubane-based compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| This compound | C₉H₁₀O₂ | 150.18 | Not provided | -CH₂OH (hydroxymethyl) |

| 1-Iodocubane | C₈H₇I | 230.05 | 74725-77-2 | -I (iodo) |

| 1-Ethynylcubane | C₁₀H₈ | 128.18 | 163332-93-2 | -C≡CH (ethynyl) |

| ((1S,2R,3R,8S)-4-(Aminomethyl)cuban-1-yl)methanol hydrochloride | Not explicitly stated | Not provided | 2108847-77-2 | -CH₂NH₂ (aminomethyl) + HCl salt |

Key Observations :

- 1-Ethynylcubane is the lightest (128.18 g/mol) and features a reactive ethynyl group, enabling further functionalization via click chemistry or alkyne-based reactions .

- The aminomethyl hydrochloride derivative incorporates both a basic amine and a charged hydrochloride group, enhancing solubility in polar solvents and suitability for pharmaceutical applications .

Functional and Application Differences

This compound

- Applications : Primarily used in medicinal chemistry as a rigid scaffold for drug design. Its hydroxyl group allows conjugation with other pharmacophores or formulation into prodrugs .

- Stability : The cubane core provides exceptional thermal and chemical stability, while the hydroxymethyl group may slightly reduce hydrophobicity compared to alkyl-substituted cubanes .

1-Iodocubane

- Applications : The iodine substituent makes it a candidate for radiolabeling or as a heavy-atom marker in crystallography. Its steric bulk may limit solubility in aqueous media .

1-Ethynylcubane

- Applications: The ethynyl group enables modular synthesis via Sonogashira coupling or cycloaddition reactions, making it valuable in materials science and polymer chemistry .

((1S,2R,3R,8S)-4-(Aminomethyl)cuban-1-yl)methanol hydrochloride

- Applications: The presence of both hydroxymethyl and aminomethyl groups, along with the hydrochloride salt, suggests utility in targeted drug delivery or as a precursor for cationic therapeutics. Requires cold storage to maintain stability .

Limitations in Available Data

While structural and molecular parameters are well-documented for these cubane derivatives, detailed physicochemical data (e.g., melting points, solubility in solvents, or reactivity studies) are scarce in the provided evidence. For example:

- No solubility data for this compound in water or organic solvents are reported, unlike hydrocarbons discussed in solubility studies for C₅–C₃₆ compounds .

- Stability under physiological conditions or catalytic reactivity remains unquantified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.